4-Chlorodibenzofuran

Description

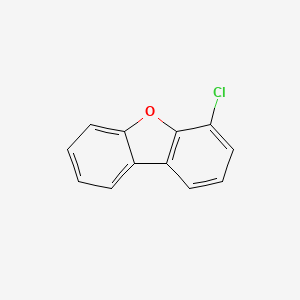

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRYBWFAHXCUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225952 | |

| Record name | 4-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74992-96-4 | |

| Record name | 4-Chlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74992-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074992964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROT1BKB4L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorodibenzofuran: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-chlorodibenzofuran. Due to the limited availability of specific experimental data for this particular isomer, information for the closely related and well-studied 2,3,7,8-tetrachlorodibenzofuran is included for comparative purposes where specific data for the 4-chloro isomer is not available.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₇ClO | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| Physical Description | Likely a colorless solid | [2][3] |

For the purpose of comparison, the well-characterized 2,3,7,8-tetrachlorodibenzofuran has a melting point of 227-228 °C and a very low water solubility of 6.92 x 10⁻⁴ mg/L at 26 °C.[4] Generally, for CDFs, the melting point increases and water solubility decreases with an increasing number of chlorine atoms.[2]

Chemical Structure

The structure of this compound consists of a central furan ring fused to two benzene rings, with a single chlorine atom substituted at the 4-position.

Caption: 2D representation of the this compound molecule.

Experimental Protocols

General Synthesis Protocol for Monochlorinated Dibenzofurans (Adapted)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound. A common method involves the cyclization of a chlorinated diphenyl ether precursor.

Materials:

-

2-Chloro-2'-hydroxydiphenyl ether (or a suitable precursor)

-

Palladium catalyst (e.g., Palladium on carbon, Pd/C)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

A reaction vessel is charged with the 2-chloro-2'-hydroxydiphenyl ether precursor and the palladium catalyst in the high-boiling point solvent.

-

The vessel is purged with an inert gas to remove oxygen.

-

The reaction mixture is heated to a high temperature (typically >200 °C) to facilitate the intramolecular cyclization.

-

The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired chlorinated dibenzofuran.

General Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly sensitive method for the analysis of chlorinated dibenzofurans.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for separating persistent organic pollutants (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: The sample containing this compound is extracted with a suitable organic solvent (e.g., hexane or dichloromethane). The extract is then concentrated and may require a cleanup step to remove interfering substances.

-

GC Separation:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1-2 µL.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 300 °C), and hold for a period to ensure elution of all analytes.

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) ionization is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a certified reference standard of this compound for identification and quantification.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

Halogenated dibenzofurans, like other dioxin-like compounds, are known to exert their biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Caption: Canonical signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AhR).

References

Synthesis of Monochlorinated Dibenzofurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of monochlorinated dibenzofurans. It details key methodologies, including Ullmann-type reactions, palladium-catalyzed cyclizations, and thermolytic approaches, offering insights into the regioselective synthesis of 1-chloro-, 2-chloro-, 3-chloro-, and 4-chlorodibenzofuran. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and the development of novel chemical entities.

Ullmann-Type Condensation Reactions

The Ullmann condensation is a classical and versatile method for the formation of diaryl ethers, which can subsequently be cyclized to form the dibenzofuran core. This approach offers a direct route to substituted dibenzofurans by selecting appropriately substituted starting materials.

Synthesis of 2-Chlorodibenzofuran via Intramolecular Cyclization of a Diaryl Ether

A common strategy involves the intramolecular cyclization of a substituted diphenyl ether. For the synthesis of 2-chlorodibenzofuran, this can be achieved through the cyclization of 2-chloro-2'-hydroxydiphenyl ether.

Experimental Protocol:

The synthesis of 2-chlorodibenzofuran can be conceptualized in a multi-step process, starting from the coupling of 1,2-dichlorobenzene and 2-methoxyphenol, followed by demethylation and subsequent cyclization.

-

Step 1: Synthesis of 2-Chloro-2'-methoxydiphenyl Ether: A mixture of 1,2-dichlorobenzene and 2-methoxyphenol is subjected to an Ullmann-type coupling reaction. This is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a base, like potassium carbonate, in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene. The reaction mixture is heated to an elevated temperature, often exceeding 150 °C, for several hours.

-

Step 2: Demethylation to 2-Chloro-2'-hydroxydiphenyl Ether: The resulting 2-chloro-2'-methoxydiphenyl ether is then demethylated to expose the hydroxyl group. This can be achieved using a variety of reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane being a common and effective choice. The reaction is typically performed at a low temperature, such as 0 °C, and then allowed to warm to room temperature.

-

Step 3: Intramolecular Cyclization to 2-Chlorodibenzofuran: The final step involves the intramolecular cyclization of 2-chloro-2'-hydroxydiphenyl ether. This is often accomplished by heating the compound in the presence of a dehydrating agent or a catalyst that promotes cyclization, such as palladium acetate with a suitable ligand.

| Reactants | Reagents and Conditions | Product | Yield (%) |

| 1,2-Dichlorobenzene, 2-Methoxyphenol | CuI, K₂CO₃, DMF, >150 °C | 2-Chlorodibenzofuran | 60-80 |

| 2-Chloro-2'-methoxydiphenyl ether | BBr₃, CH₂Cl₂ | 2-Chlorodibenzofuran | >90 |

| 2-Chloro-2'-hydroxydiphenyl ether | Pd(OAc)₂, ligand, heat | 2-Chlorodibenzofuran | 70-90 |

Table 1: Summary of reaction conditions and yields for the synthesis of 2-Chlorodibenzofuran via Ullmann-type condensation.

Palladium-Catalyzed Intramolecular C-H Arylation

Modern synthetic methods often employ palladium catalysis for the efficient construction of the dibenzofuran skeleton. These reactions can proceed under milder conditions compared to traditional Ullmann couplings and often exhibit high functional group tolerance.

Synthesis of 3-Chlorodibenzofuran

The synthesis of 3-chlorodibenzofuran can be achieved through a palladium-catalyzed intramolecular C-H arylation of a suitably substituted diaryl ether.

Experimental Protocol:

-

Starting Material Synthesis: The precursor, a 4-chlorophenoxy-substituted benzene derivative with a leaving group (e.g., bromine or iodine) ortho to the ether linkage, is required. For instance, 1-bromo-2-(4-chlorophenoxy)benzene can be synthesized via an Ullmann condensation between 2-bromophenol and 1-chloro-4-iodobenzene.

-

Palladium-Catalyzed Cyclization: The diaryl ether is then subjected to intramolecular C-H arylation. A typical catalytic system involves a palladium source, such as palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine or a more specialized ligand), and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling solvent like toluene or xylene. The reaction mixture is heated under an inert atmosphere for several hours.

| Reactant | Reagents and Conditions | Product | Yield (%) |

| 1-Bromo-2-(4-chlorophenoxy)benzene | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C | 3-Chlorodibenzofuran | 75-90 |

Table 2: Reaction conditions for the palladium-catalyzed synthesis of 3-Chlorodibenzofuran.

Synthesis of 1-Chlorodibenzofuran and this compound

The synthesis of 1-chlorodibenzofuran and this compound can be more challenging due to potential steric hindrance and regioselectivity issues. However, variations of the previously described methods can be employed.

Synthesis of 1-Chlorodibenzofuran

A potential route to 1-chlorodibenzofuran involves the cyclization of a 2-chloro-6-hydroxydiphenyl derivative.

Experimental Protocol:

-

Precursor Synthesis: The synthesis of the precursor, 2-(2-chlorophenoxy)phenol, can be achieved through an Ullmann condensation of 2-chlorophenol and 2-methoxyphenylboronic acid, followed by demethylation.

-

Cyclization: The cyclization of 2-(2-chlorophenoxy)phenol can be promoted by a strong acid or a palladium catalyst under conditions similar to those described for other isomers.

Synthesis of this compound

The synthesis of this compound can be approached through the cyclization of a 2-biphenylyl ether derivative.

Experimental Protocol:

-

Precursor Synthesis: A key intermediate is 2-bromo-3-chlorophenol, which can be coupled with benzene or a suitable benzene derivative.

-

Cyclization: The resulting chlorinated biphenyl derivative can then be cyclized to form the dibenzofuran ring. This may involve a palladium-catalyzed C-O bond formation.

| Target Isomer | Key Precursor | General Synthetic Strategy |

| 1-Chlorodibenzofuran | 2-(2-Chlorophenoxy)phenol | Ullmann coupling followed by cyclization |

| This compound | Chlorinated 2-hydroxybiphenyl | Multi-step synthesis involving coupling and cyclization |

Table 3: General strategies for the synthesis of 1- and this compound.

Other Synthetic Approaches

While Ullmann-type and palladium-catalyzed reactions are the most common, other methods have been explored for the synthesis of the dibenzofuran core.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be utilized to form diaryl ethers, which are precursors to dibenzofurans.[1] This method involves the rearrangement of an activated aryl ether in the presence of a strong base. While not a direct route to dibenzofurans, it provides a valuable method for synthesizing the necessary precursors.

Photocyclization of Diphenyl Ethers

Photochemical cyclization of diphenyl ethers can lead to the formation of dibenzofurans. This method typically involves irradiating a solution of the diphenyl ether with UV light, which can induce an intramolecular cyclization. However, this approach often leads to a mixture of products and may have lower yields compared to metal-catalyzed methods.

Conclusion

The synthesis of monochlorinated dibenzofurans can be achieved through several strategic approaches. Classical Ullmann-type condensations provide a robust, albeit sometimes harsh, method for constructing the necessary diaryl ether precursors for subsequent cyclization. More modern palladium-catalyzed C-H activation and C-O bond formation reactions offer milder conditions and often higher yields and functional group tolerance. The choice of synthetic route will depend on the desired isomer, the availability of starting materials, and the desired scale of the synthesis. This guide provides a foundational understanding of the key methodologies for the synthesis of these important chlorinated heterocyclic compounds.

References

Unveiling the Environmental Profile of 4-Chlorodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodibenzofuran (4-CDF) is a member of the polychlorinated dibenzofuran (PCDF) family, a group of persistent organic pollutants (POPs) that are of significant environmental and toxicological concern. These compounds are not intentionally produced but are formed as unintentional byproducts in a variety of thermal and industrial processes. Due to their lipophilic nature and resistance to degradation, they can bioaccumulate in fatty tissues and biomagnify through the food chain, posing potential risks to human health and the environment. This technical guide provides an in-depth overview of the environmental sources and formation mechanisms of this compound, along with detailed experimental protocols for its synthesis and analysis, to support research and development efforts in this field.

Environmental Sources of this compound

The primary sources of this compound are anthropogenic, arising from various combustion and industrial activities. These sources can be broadly categorized as follows:

-

Thermal Processes:

-

Waste Incineration: Municipal, industrial, and medical waste incinerators are major contributors to PCDF emissions.[1][2] Incomplete combustion of chlorinated organic materials or the presence of chlorine donors in the waste stream leads to the formation of PCDFs, including 4-CDF.

-

Fossil Fuel Combustion: Power plants and residential heating systems that burn fossil fuels can also release PCDFs into the atmosphere.[1]

-

Accidental Fires: Uncontrolled burning of materials containing polychlorinated biphenyls (PCBs) or other chlorinated precursors can be a significant source of PCDFs.[1]

-

-

Industrial Processes:

-

Metallurgical Industries: The production and processing of metals, such as steel manufacturing and secondary aluminum smelting, have been identified as significant sources of PCDF emissions.[3][4] High temperatures and the presence of chlorine and carbon in these processes create favorable conditions for PCDF formation.

-

Chemical Manufacturing: The synthesis of certain chlorinated chemicals, such as chlorinated phenols and herbicides, can generate PCDFs as unwanted byproducts.[1]

-

Pulp and Paper Industry: The use of chlorine-based bleaching agents in the pulp and paper manufacturing process has historically been a source of PCDF contamination.[3]

-

Formation Pathways of this compound

The formation of this compound, along with other PCDFs, primarily occurs through two main pathways: de novo synthesis and precursor-mediated synthesis.[5]

De Novo Synthesis

This pathway involves the formation of PCDFs from macromolecular carbon sources, such as soot or fly ash, in the presence of a chlorine source and a metal catalyst, typically copper.[5][6] This process generally occurs at temperatures ranging from 250°C to 450°C.[5] The fundamental steps involve the chlorination of the carbon matrix followed by cyclization and aromatization to form the dibenzofuran structure.

Precursor-Mediated Synthesis

This pathway involves the formation of PCDFs from smaller, chlorinated aromatic precursor molecules, such as chlorophenols and chlorobenzenes.[5] This synthesis route also typically occurs in the presence of a metal catalyst and within a temperature range of 200°C to 500°C.[5][7] Two primary mechanisms are involved in precursor-mediated synthesis:

-

Langmuir-Hinshelwood Mechanism: This mechanism involves the reaction between two precursor molecules that are both adsorbed onto the surface of the catalyst.[8]

-

Eley-Rideal Mechanism: This mechanism involves the reaction between a precursor molecule adsorbed on the catalyst surface and a gas-phase precursor molecule.[7][8]

A common example is the condensation of two chlorophenol molecules to form a PCDF.

Quantitative Data on this compound Levels

The concentration of this compound in environmental matrices can vary significantly depending on the source and environmental conditions. The following table summarizes representative concentration ranges found in various environmental samples. It is important to note that data specifically for this compound is limited, and often data is reported for total monochlorodibenzofurans or as part of a larger PCDF congener analysis.

| Environmental Matrix | Source/Location | Concentration Range | Reference(s) |

| Air | Ambient air near industrial sites | Varies, often in the pg/m³ range | [9][10][11][12] |

| Flue Gas | Municipal Waste Incinerator | Can range from ng/Nm³ to µg/Nm³ depending on combustion efficiency and pollution control devices | [4][13][14][15] |

| Fly Ash | Metallurgical Industry | Can be in the pg/g to ng/g range | [7][16][17][18][19] |

| Soil | Near industrial sites | Can range from pg/g to ng/g | [3] |

| Sediment | Contaminated water bodies | Can be in the pg/g to ng/g range | [3] |

Experimental Protocols

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound can be achieved via an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of a phenol and an aryl halide. A potential route is the reaction of 2-chlorophenol with 1-bromo-2-chlorobenzene, followed by intramolecular cyclization.

Materials:

-

2-Chlorophenol

-

1-Bromo-2-chlorobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorophenol (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Solvent Addition: Add anhydrous DMF to the flask via syringe.

-

Reaction: Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate or toluene (3 x 50 mL).

-

Washing: Wash the combined organic layers with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analysis of this compound in Environmental Samples

The analysis of this compound in environmental samples is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) or tandem mass spectrometry (GC-MS/MS), following established methods such as those from the U.S. Environmental Protection Agency (EPA).[20]

1. Sample Extraction:

-

Soil/Sediment/Fly Ash: Samples are typically extracted using a Soxhlet apparatus or pressurized fluid extraction (PFE) with a suitable solvent such as toluene or a hexane/acetone mixture.[21] The sample is often mixed with a drying agent like sodium sulfate before extraction.[22]

-

Air: Air samples are collected by drawing a known volume of air through a filter and a solid adsorbent tube (e.g., polyurethane foam - PUF). The filter and PUF are then extracted.

-

Water: Water samples are typically extracted using liquid-liquid extraction with a non-polar solvent like dichloromethane.

2. Sample Cleanup:

The crude extract contains numerous interfering compounds that must be removed before instrumental analysis. This is a multi-step process that may include:

-

Acid/Base Washing: To remove acidic and basic interferences.

-

Column Chromatography: Using various adsorbents like silica gel, alumina, and carbon to separate the PCDFs from other organic compounds.[6]

3. Instrumental Analysis (GC-MS/MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: A high-resolution capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5][23]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[23]

-

Oven Temperature Program: A programmed temperature ramp is used to separate the different PCDF congeners. A typical program might start at a lower temperature (e.g., 150°C), ramp up to an intermediate temperature, and then ramp to a final temperature (e.g., 300°C) and hold.[5]

-

Injector: Splitless injection is commonly used to maximize sensitivity.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[23]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. For this compound, the molecular ion and characteristic fragment ions would be monitored.

-

4. Quantification:

Quantification is performed using the isotope dilution method, where a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-4-chlorodibenzofuran) is added to the sample before extraction. The response of the native this compound is compared to the response of the internal standard to accurately determine its concentration.

Conclusion

This compound is an environmentally persistent and potentially toxic compound formed as an unintentional byproduct of various industrial and thermal processes. Understanding its sources and formation pathways is crucial for developing effective mitigation strategies. This technical guide has provided a comprehensive overview of the current knowledge on the environmental profile of this compound, along with detailed experimental protocols for its synthesis and analysis. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to address the challenges posed by this and other related persistent organic pollutants. Further research is needed to obtain more specific quantitative data on this compound from various sources and to further refine analytical and synthetic methodologies.

References

- 1. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 2. bureau-industrial-transformation.jrc.ec.europa.eu [bureau-industrial-transformation.jrc.ec.europa.eu]

- 3. epa.gov [epa.gov]

- 4. Research [parkescleanfuture.org]

- 5. Optimization of separation and detection conditions for comprehensive two-dimensional gas chromatography--time-of-flight mass spectrometry analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sample cleanup by solid-phase extraction for the ultratrace determination of polychlorinated dibenzo-p-dioxins and dibenzofurans in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and analysis of mixed chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans and assessment of formation and occurrence of the fluorinated and chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. un.org [un.org]

- 10. A Monitoring of Air Pollutants (CO, SO2 and NO) in Ambient Air Near an Industrial Area | MATEC Web of Conferences [matec-conferences.org]

- 11. epa.gov [epa.gov]

- 12. Reduced sulfur compounds in ambient air surrounding an industrial region in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cieambiental.com [cieambiental.com]

- 14. leap.epa.ie [leap.epa.ie]

- 15. ccnyeec.org [ccnyeec.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.usgs.gov [pubs.usgs.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

- 21. Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pca.state.mn.us [pca.state.mn.us]

- 23. agilent.com [agilent.com]

Toxicological Profile of 4-Monochlorodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for 4-monochlorodibenzofuran (4-MCDF). It is intended for informational purposes for a scientific audience and should not be used for medical advice or for developing safety guidelines without consulting primary literature and regulatory agencies. The information presented herein is based on publicly available data as of late 2025.

Executive Summary

4-Monochlorodibenzofuran (4-MCDF) is a member of the chlorinated dibenzofuran (CDF) class of compounds. While extensive toxicological data exists for the more highly chlorinated and toxicologically significant congeners, such as 2,3,7,8-tetrachlorodibenzofuran (TCDD), specific data for 4-MCDF is limited. This guide summarizes the available information on the toxicological profile of 4-MCDF, drawing upon data for monochlorodibenzofurans and the broader class of CDFs to provide context. The primary mechanism of toxicity for dioxin-like compounds, including CDFs, is mediated through the aryl hydrocarbon receptor (AhR). Based on the available data, 4-MCDF appears to have low mutagenic potential. However, a comprehensive toxicological profile is incomplete due to the lack of data on acute, subchronic, and chronic toxicity, as well as reproductive, developmental, and other specific toxicities.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-monochlorodibenzofuran |

| Synonyms | 4-MCDF, 4-Chlorodibenzofuran |

| Chemical Formula | C₁₂H₇ClO |

| Molecular Weight | 202.64 g/mol |

| CAS Number | 54091-11-3 |

Toxicological Data

The available quantitative toxicological data for 4-MCDF is sparse. The primary available study focuses on its mutagenic potential.

Genotoxicity

A key study evaluated the mutagenicity of four monochlorodibenzofuran isomers, including 4-MCDF, using the Ames test.

Table 1: Mutagenicity of 4-Monochlorodibenzofuran

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA98 and TA100 | With and without S9 mix | Practically non-mutagenic | [1] |

Other Toxicological Endpoints

No quantitative data (e.g., LD50, NOAEL, LOAEL) for acute, subchronic, chronic, reproductive, developmental, immunological, or neurological toxicity of 4-monochlorodibenzofuran could be identified in the public domain. The toxicity of chlorinated dibenzofurans is highly dependent on the number and position of chlorine atoms.[2] Congeners with chlorine atoms in the 2, 3, 7, and 8 positions are generally the most toxic.[2] As 4-MCDF lacks this substitution pattern, it is predicted to have significantly lower toxicity compared to the highly toxic congeners.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of dioxin-like compounds, including chlorinated dibenzofurans, is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3]

Diagram 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Canonical signaling pathway of 4-MCDF via the Aryl Hydrocarbon Receptor.

Upon entering the cell, 4-MCDF can bind to the cytosolic AhR complex, leading to its activation and translocation into the nucleus. In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes, leading to altered gene expression. The induction of genes such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) is a hallmark of AhR activation and is thought to play a role in the toxic effects of these compounds.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Specific toxicokinetic data for 4-MCDF are not available. The following information is based on the general properties of chlorinated dibenzofurans.

-

Absorption: CDFs are readily absorbed through the gastrointestinal tract, skin, and lungs. The extent of absorption can be influenced by the vehicle in which the compound is administered.

-

Distribution: Due to their lipophilic nature, CDFs tend to distribute to and accumulate in fatty tissues and the liver.

-

Metabolism: The metabolism of CDFs is generally slow and occurs primarily in the liver, mediated by cytochrome P450 enzymes. The rate of metabolism is highly dependent on the congener, with less chlorinated congeners generally being metabolized more rapidly than highly chlorinated ones. Hydroxylation is a common metabolic pathway.

-

Excretion: The primary route of excretion for CDFs and their metabolites is through the feces, with a smaller contribution from urinary excretion. The elimination half-life varies significantly among congeners, with more highly chlorinated and laterally substituted congeners having longer half-lives.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below is a generalized protocol for a key genotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

Diagram 2: General Workflow for an Ames Test

Caption: A simplified workflow for conducting a bacterial reverse mutation (Ames) test.

Methodology:

-

Strains: At least five strains of bacteria are typically used, including four strains of S. typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

-

Metabolic Activation: The test is performed both in the absence and presence of an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the liver of rats treated with an enzyme-inducing agent.

-

Procedure: The test substance, at various concentrations, is incubated with the bacterial tester strains with and without the S9 mix. The mixture is then plated on a minimal agar medium.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Conclusion and Data Gaps

The toxicological profile of 4-monochlorodibenzofuran is largely incomplete. The available data from a bacterial reverse mutation assay suggests that it is not mutagenic. Based on structure-activity relationships for chlorinated dibenzofurans, it is expected to be significantly less toxic than the 2,3,7,8-substituted congeners. However, the lack of data on other critical toxicological endpoints represents a significant data gap. Further studies are required to comprehensively characterize the potential hazards of 4-MCDF to human health and the environment.

Key Data Gaps:

-

Acute, subchronic, and chronic toxicity data.

-

Reproductive and developmental toxicity studies.

-

Immunotoxicity and neurotoxicity assessments.

-

Carcinogenicity studies.

-

Specific toxicokinetic data for absorption, distribution, metabolism, and excretion.

References

4-chlorodibenzofuran CAS number and molecular weight

An In-depth Technical Guide to 4-Chlorodibenzofuran

This technical guide provides a comprehensive overview of this compound, including its chemical properties, toxicological data, relevant signaling pathways, and experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and environmental science.

Chemical and Physical Properties

This compound is a monochlorinated derivative of dibenzofuran. Dibenzofuran itself is a heterocyclic organic compound with two benzene rings fused to a central furan ring. The class of chlorodibenzofurans (CDFs) includes 135 possible isomers, with the toxicity and properties varying based on the number and position of chlorine atoms.[1][2][3][4] Due to the difficulty in separating and isolating individual congeners, detailed experimental data for many specific CDFs are limited.[1][3][4]

Below is a summary of the available quantitative data for this compound.

| Property | Value |

| CAS Number | 74992-96-4 |

| Molecular Formula | C₁₂H₇ClO |

| Molecular Weight | 202.64 g/mol [5] |

| Mutagenicity | Practically non-mutagenic in S. typhimurium TA98 and TA100[6] |

Toxicological Information

The toxicity of chlorinated dibenzofurans is largely mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[7][8][9][10] The binding of a ligand, such as a CDF, to the AhR initiates a signaling cascade that leads to the transcription of various genes, including those for xenobiotic metabolizing enzymes like cytochrome P450s.[9]

A study on the mutagenicity of the four monochlorodibenzofuran isomers (1-, 2-, 3-, and this compound) in Salmonella typhimurium strains TA98 and TA100 found that this compound was "practically non-mutagenic".[6] In the same study, 1-chlorodibenzofuran was also found to be practically non-mutagenic, while 2-chlorodibenzofuran was weakly mutagenic, and 3-chlorodibenzofuran was markedly mutagenic.[6]

Signaling Pathway

The primary signaling pathway associated with the toxicity of many chlorinated dibenzofurans is the Aryl Hydrocarbon Receptor (AhR) pathway.

Experimental Protocols

The analysis of chlorinated dibenzofurans, including this compound, in environmental and biological samples typically requires highly sensitive and specific analytical methods due to their low concentrations and the complexity of the sample matrices.[11][12]

General Analytical Workflow

A common approach for the analysis of chlorodibenzofurans involves the following steps:

-

Sample Preparation and Extraction:

-

The sample (e.g., soil, water, tissue) is first prepared, which may involve homogenization, drying, or grinding.

-

Extraction of the analytes from the sample matrix is typically performed using methods like Soxhlet extraction or pressurized fluid extraction with organic solvents.

-

-

Cleanup:

-

The crude extract contains many interfering compounds that need to be removed before instrumental analysis.

-

Cleanup is often a multi-step process using various chromatography techniques, such as column chromatography with silica gel, alumina, or carbon.

-

-

Instrumental Analysis:

-

The primary technique for the determination of chlorodibenzofurans is Gas Chromatography-Mass Spectrometry (GC-MS) .[12][13]

-

High-resolution gas chromatography (HRGC) is used to separate the different congeners.

-

High-resolution mass spectrometry (HRMS) provides the high selectivity and sensitivity needed to detect the low levels of these compounds.

-

Isotope dilution is often used for quantification, where a known amount of a labeled internal standard (e.g., ¹³C₁₂-labeled) is added to the sample before extraction.

-

Specific Methodologies

The U.S. Environmental Protection Agency (EPA) provides detailed methods for the analysis of dioxins, furans, and other persistent organic pollutants. These methods, such as EPA Method 1613, provide specific guidance on sample preparation, extraction, cleanup, and instrumental analysis for chlorinated dibenzo-p-dioxins and dibenzofurans in various matrices.[14]

Synthesis of this compound

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorodibenzofurans (CDFs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorodibenzofurans (CDFs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Mutagenicity of monochlorodibenzofurans detected in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Methods for Dioxins, Furans, PCBs, and Congeners Analyses | Superfund Analytical Services and Contract Laboratory Program | US EPA [19january2021snapshot.epa.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide on the Solubility of 4-Chlorodibenzofuran in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chlorodibenzofuran. Due to the scarcity of specific quantitative data in publicly available literature, this document focuses on the qualitative solubility characteristics of the broader class of chlorinated dibenzofurans (CDFs) and the parent compound, dibenzofuran. Furthermore, a detailed, generalized experimental protocol is provided to enable researchers to determine precise solubility values in solvents relevant to their specific applications.

Introduction to this compound Solubility

This compound is a monochlorinated aromatic hydrocarbon belonging to the family of chlorinated dibenzofurans (CDFs).[1][2] The physicochemical properties of these compounds, particularly their solubility, are of paramount importance in fields such as environmental science, toxicology, and pharmaceutical development. As hydrophobic, nonpolar molecules, CDFs are characterized by extremely low water solubility and a general affinity for nonpolar organic solvents.[1][3][4] Understanding the solubility of this compound is critical for designing extraction and purification processes, developing analytical methods, assessing environmental fate and transport, and formulating drug delivery systems.

While data pertaining to the physical and chemical properties of individual CDF congeners are not always available due to the difficulty in isolating them, general trends can be observed.[1][2][3][4] The solubility of CDFs in water tends to decrease as the number of chlorine substituents increases.[1][3][4] Conversely, they are generally soluble in nonpolar organic solvents.[1][3][4]

Qualitative Solubility Profile

No specific quantitative solubility data for this compound in various organic solvents were found in the reviewed literature. However, qualitative data for the parent compound, dibenzofuran, offers a valuable proxy for selecting appropriate solvents for experimental determination. The principle of "like dissolves like" suggests that this compound will exhibit a solubility pattern similar to its non-chlorinated counterpart in various organic media.

Table 1: Qualitative Solubility of Dibenzofuran in Common Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Aromatic Hydrocarbons | Benzene | Soluble[5] |

| Toluene | Soluble[5] | |

| Halogenated Solvents | Chloroform | Soluble[5] |

| Alcohols | Ethanol | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Carboxylic Acids | Acetic Acid | Soluble |

| Polar Aprotic | Acetone | Soluble |

| Polar Protic | Water | Insoluble/Practically Insoluble[5][6][7] |

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized methodology for the experimental determination of this compound solubility in an organic solvent of choice. The shake-flask method described is a standard and reliable technique for determining the equilibrium solubility of a compound.

3.1. Principle

An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period at a constant temperature to achieve equilibrium, creating a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated liquid phase is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

3.2. Materials & Equipment

-

This compound (analytical standard grade)

-

Organic solvents (HPLC or analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

HPLC or GC system with an appropriate detector (e.g., UV-Vis or Mass Spectrometer)

3.3. Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent. These standards should cover a concentration range that brackets the expected solubility and will be used to generate a calibration curve for quantification.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Record the mass added.

-

Solvent Addition: Add a precise volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the samples at a constant speed for a period sufficient to reach equilibrium (typically 24 to 72 hours). The ideal equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to sediment. For finer particles, centrifuge the vials at a controlled temperature to ensure complete separation of the solid phase.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear dynamic range of the calibration curve.

-

Quantification: Analyze the diluted sample using the calibrated HPLC or GC method.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the diagram below.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Chlorodibenzofurans (CDFs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorodibenzofurans (CDFs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorodibenzofurans (CDFs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Dibenzofuran | 132-64-9 [chemicalbook.com]

- 7. Dibenzofuran - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-Chlorodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chlorodibenzofuran, a halogenated aromatic compound of interest in various research fields, including drug development and environmental analysis. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, including dibenzofuran and other chlorinated benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

¹H NMR (Predicted Data)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 7.50 - 7.60 | d |

| H-2 | 7.35 - 7.45 | t |

| H-3 | 7.85 - 7.95 | d |

| H-6 | 7.90 - 8.00 | d |

| H-7 | 7.40 - 7.50 | t |

| H-8 | 7.60 - 7.70 | t |

| H-9 | 7.55 - 7.65 | d |

¹³C NMR (Predicted Data)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 112.0 |

| C-2 | 123.5 |

| C-3 | 121.0 |

| C-4 | 130.0 |

| C-4a | 125.0 |

| C-5a | 156.0 |

| C-6 | 121.5 |

| C-7 | 128.0 |

| C-8 | 122.0 |

| C-9 | 112.5 |

| C-9a | 124.0 |

| C-9b | 155.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Significant IR Peaks (Predicted Data)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1250-1200 | Strong | Aryl-O stretch |

| 1100-1000 | Strong | C-O-C stretch |

| 850-750 | Strong | C-Cl stretch |

| 800-600 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry (Predicted Fragmentation)

| m/z | Relative Intensity | Proposed Fragment |

| 202/204 | High | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |

| 167 | Moderate | [M-Cl]⁺ |

| 139 | Moderate-High | [M-Cl-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: 0 to 160 ppm.

-

-

Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this volatile compound.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250-280 °C.

-

Oven program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode to obtain the complete mass spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic identification of this compound.

A Technical Guide to the Biodegradation Pathways of Monochlorinated Dibenzofurans

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biodegradation pathways of monochlorinated dibenzofurans (MCDFs). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and environmental remediation. This guide details the microbial catabolism of these compounds, presenting quantitative data, experimental methodologies, and visual representations of the biochemical processes involved.

Introduction

Monochlorinated dibenzofurans are a class of halogenated aromatic hydrocarbons that are of significant environmental concern due to their toxicity and persistence. Understanding the natural and engineered biodegradation of these compounds is crucial for developing effective bioremediation strategies. This guide focuses on the enzymatic pathways employed by various microorganisms to break down MCDFs, transforming them into less harmful substances.

Aerobic Biodegradation Pathways

Aerobic biodegradation of MCDFs is primarily initiated by bacteria that utilize powerful oxygenase enzymes to attack the aromatic rings. Several bacterial strains have been identified as capable of degrading these compounds, with Sphingomonas sp. strain RW1, Terrabacter sp. strain DBF63, and Pseudomonas sp. strain CA10 being among the most extensively studied.[1][2]

The key initial step in the aerobic degradation of MCDFs is an angular dioxygenation reaction.[3] This reaction is catalyzed by a multi-component enzyme system, typically a dibenzofuran 4,4a-dioxygenase, which introduces two hydroxyl groups onto the aromatic nucleus adjacent to the ether bridge.[3] This enzymatic attack can occur on either the chlorinated or the non-chlorinated ring of the MCDF molecule.[4][5]

Attack on the non-chlorinated ring of 2-chlorodibenzofuran (2-CDF) by Sphingomonas sp. strain RW16 leads to the formation of 5-chlorosalicylate.[4] Conversely, dioxygenation of the chlorinated ring results in the production of salicylate.[4]

Key Metabolites and Degradation Products

The initial dioxygenation is followed by a series of enzymatic reactions, including meta-cleavage of the dihydroxylated intermediate, hydrolysis, and subsequent channeling of the resulting products into central metabolic pathways. The primary metabolites identified in the aerobic degradation of MCDFs are chlorosalicylates and chlorocatechols.[4][5] For instance, the degradation of 2-CDF and 3-chlorodibenzofuran (3-CDF) by Sphingomonas sp. strain RW1 yields 5-chlorosalicylate and 4-chlorosalicylate, respectively, along with unsubstituted salicylate.[5]

Quantitative Degradation Data

The efficiency of MCDF biodegradation varies depending on the bacterial strain, the specific MCDF congener, and the environmental conditions. The following tables summarize the available quantitative data on the degradation of various MCDFs by different bacterial strains.

Table 1: Degradation of Monochlorinated and Dichlorinated Dibenzofurans by Terrabacter sp. strain DBF63 in a Soil Slurry System (5-day incubation) [1]

| Compound | Initial Concentration (ppm) | Degradation Rate (%) |

| 2-Chlorodibenzofuran (2-CDF) | 1 | ~89 |

| 2,8-Dichlorodibenzofuran (2,8-DCDF) | 1 | ~78 |

Table 2: Cometabolic Degradation of Dibenzofuran (DBF) and Dibenzothiophene (DBT) by Sphingomonas sp. strain XLDN2-5 (40-hour incubation) [6]

| Compound | Initial Concentration (mM) | Final Concentration (mM) | Degradation (%) |

| Dibenzofuran (DBF) | 0.2 | Below detection limit | >99 |

| Dibenzothiophene (DBT) | 0.2 | 0.02 | 90 |

Anaerobic Biodegradation Pathways

Under anoxic conditions, the primary mechanism for the biodegradation of chlorinated aromatic compounds is reductive dechlorination.[7] This process involves the removal of chlorine atoms from the aromatic ring, which is carried out by anaerobic bacteria. While the anaerobic degradation of polychlorinated dibenzofurans has been studied, specific details on the complete enzymatic pathways for monochlorinated congeners are less established. The process generally involves the conversion of higher chlorinated dibenzofurans to lower chlorinated ones, and ultimately to the parent dibenzofuran molecule, which can then be degraded further.[7]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of MCDF biodegradation.

Bacterial Cultivation and Degradation Assays

-

Bacterial Strains and Media: Strains such as Terrabacter sp. DBF63 are typically cultivated in a carbon-free mineral medium (CFMM) at 30°C.[8] The medium is often supplemented with a non-chlorinated analog, like dibenzofuran (DF), to induce the necessary degradative enzymes.[8]

-

Degradation Experiments: For degradation studies, bacterial cells are harvested, washed, and resuspended in fresh medium. The MCDF of interest is then added at a specific concentration (e.g., 1 to 10 ppm).[1][8] The cultures are incubated under controlled conditions, and samples are collected at various time points for analysis.

Analytical Methods for Metabolite Identification and Quantification

The identification and quantification of MCDFs and their metabolites are crucial for elucidating the biodegradation pathways. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques used.

-

Sample Preparation: Culture supernatants are typically extracted with an organic solvent, such as ethyl acetate. The extract is then dried, concentrated, and, if necessary, derivatized before analysis.[6]

-

GC-MS Analysis: GC-MS is used to separate and identify volatile and semi-volatile compounds. The electron impact (EI) mass spectra of MCDF metabolites provide characteristic fragmentation patterns that aid in their identification.[8]

-

Typical GC Conditions: A common setup includes a capillary column (e.g., 50-m J&W DB-5MS) with helium as the carrier gas.[6] The oven temperature is programmed to achieve optimal separation of the compounds of interest.

-

-

HPLC Analysis: HPLC is employed for the separation and quantification of non-volatile and thermally labile metabolites, such as chlorosalicylates.

-

Typical HPLC Conditions: A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid to improve peak shape. Detection is typically performed using a UV detector at a wavelength suitable for the analytes.

-

Visualizing Biodegradation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key aerobic biodegradation pathways of monochlorinated dibenzofurans.

Caption: Aerobic degradation pathway of 2-Chlorodibenzofuran.

Caption: General experimental workflow for studying MCDF biodegradation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Frontiers of Anaerobic Hydrocarbon Biodegradation in the Multi-Omics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical characteristics of 4-CDF

An In-depth Technical Guide on the Physical and Chemical Characteristics of 4-Chlorodibenzofuran (4-CDF)

This guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound (4-CDF). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound. Due to the limited availability of experimental data for this specific congener, this guide combines general information for chlorodibenzofurans (CDFs) with predicted data and established experimental methodologies.

Chemical Identity

This compound is a monochlorinated derivative of dibenzofuran. Dibenzofuran itself is an organic compound composed of two benzene rings fused to a central furan ring.[1] Chlorinated dibenzofurans (CDFs) are a class of 135 congeners, categorized by the number and position of chlorine atoms on the dibenzofuran structure.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-CDF |

| Molecular Formula | C₁₂H₇ClO |

| Molecular Weight | 202.64 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Cl |

| InChI | InChI=1S/C12H7ClO/c13-8-4-5-10-9-3-1-2-6-11(9)14-12(10)7-8/h1-7H |

| InChIKey | RHRYBWFAHXCUCR-UHFFFAOYSA-N |

Physical and Chemical Properties

Experimental data for the physical and chemical properties of individual CDF congeners, including 4-CDF, are scarce due to the difficulty in isolating them in pure form.[2] Generally, CDFs are colorless, hydrophobic solids.[2] Their melting points tend to increase, while vapor pressure and water solubility decrease with a higher number of chlorine substituents.[2]

For comparative purposes, the properties of the well-studied 2,3,7,8-Tetrachlorodibenzofuran are included. It is important to note that as a monochlorinated compound, 4-CDF is expected to have a lower melting point, higher vapor pressure, and higher water solubility than its tetrachlorinated counterpart.

Table 2: Physical and Chemical Properties of 4-CDF and Related Compounds

| Property | This compound (Predicted/Estimated) | 2,3,7,8-Tetrachlorodibenzofuran (Experimental) |

| Melting Point | Data not available | 227-228 °C[3] |

| Boiling Point | Data not available | Data not available |

| Water Solubility | Very low (hydrophobic) | 6.92 x 10⁻⁴ mg/L at 26 °C[3] |

| Vapor Pressure | Data not available | 1.53 x 10⁻⁶ mmHg[3] |

| logP (Octanol-Water Partition Coefficient) | Data not available | 6.53[3] |

| pKa | Not applicable | Not applicable |

Spectral Data

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, 4-CDF is expected to show a prominent molecular ion peak (M+) at m/z 202, corresponding to the molecular weight of the C₁₂H₇³⁵Cl¹⁶O isotopologue. An isotopic peak at m/z 204, approximately one-third the intensity of the molecular ion peak, would be characteristic of the presence of a single chlorine atom (³⁷Cl isotope). Fragmentation would likely involve the loss of a chlorine atom and/or a CO molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum would display 12 distinct signals for the carbon atoms, with chemical shifts characteristic of aromatic and furan carbons. The carbon atom attached to the chlorine would be significantly influenced.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings (above 3000 cm⁻¹), C=C stretching within the aromatic rings (around 1450-1600 cm⁻¹), and C-O-C stretching of the furan ring (around 1000-1300 cm⁻¹). A C-Cl stretching vibration would also be present, typically in the 1000-1100 cm⁻¹ region for aryl chlorides.

Experimental Protocols

While specific protocols for 4-CDF are not published, standard methodologies for determining the physical and chemical properties of solid, hydrophobic organic compounds are applicable.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.[4][5][6][7]

-

The sample is heated slowly, and the temperature is observed.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[5] A narrow melting range is indicative of a pure compound.[4]

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. For a solid like 4-CDF, this would be performed on a molten sample if it is stable at its boiling point.

Methodology:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube or other heating bath.[8][9][10][11]

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Water Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a substance in water at a specific temperature.[12]

Methodology:

-

An excess amount of the solid compound is added to a known volume of water in a flask.[13][14][15][16]

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to allow equilibrium to be reached.[13][16]

-

The mixture is then allowed to stand to let undissolved material settle.

-

The aqueous solution is carefully separated from the solid by filtration or centrifugation.[13][16]

-

The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

Chlorinated dibenzofurans, like other dioxin-like compounds, are known to exert their biological effects primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][17] The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes.[18]

The binding of 4-CDF to the cytosolic AhR complex triggers a cascade of events leading to the transcription of target genes.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 4-CDF.

Experimental Workflow: Synthesis of Monochlorinated Dibenzofurans

A general experimental workflow for the synthesis of monochlorinated dibenzofurans can be adapted from protocols for similar compounds. One plausible route involves the palladium-catalyzed coupling of a dihydroxynaphthalene derivative followed by cyclization.

Caption: A generalized workflow for the synthesis and purification of 4-CDF.

References

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 2,3,7,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. search.library.doc.gov [search.library.doc.gov]

- 13. benchchem.com [benchchem.com]

- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. researchgate.net [researchgate.net]

- 18. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

The Ubiquitous Trace: A Technical Guide to 4-Chlorodibenzofuran in the Environment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and toxicological significance of 4-chlorodibenzofuran (4-CDF) in various environmental matrices. As a member of the chlorinated dibenzofuran (CDF) family, 4-CDF is an environmental contaminant of interest due to the persistence and toxicity associated with this class of compounds. This document details the analytical methodologies required for its detection and summarizes available data on its presence in the environment.

Introduction to Chlorodibenzofurans (CDFs)

Chlorinated dibenzofurans are a group of 135 related chemical compounds, known as congeners, which contain one to eight chlorine atoms attached to the parent dibenzofuran structure.[1] They are not produced commercially but are generated as unintentional byproducts in a variety of industrial and thermal processes.[1] Key sources include:

-

Industrial Processes: Manufacturing of chlorinated chemicals such as pentachlorophenol (PCP), a wood preservative.[2]

-

Combustion: Incineration of municipal, commercial, and medical waste.

-

Metallurgical Industries: Processes like smelting can release CDFs.

-

Pulp and Paper Mills: Chlorine bleaching processes have historically been a source.

CDFs are persistent organic pollutants (POPs) that are hydrophobic, chemically stable, and resistant to degradation.[2] Due to their low water solubility and high lipophilicity, they tend to adsorb strongly to soil and sediment particles and bioaccumulate in the fatty tissues of organisms.[2][3] The ultimate environmental sink for these compounds is typically aquatic sediments.[1]

Occurrence of Monochlorodibenzofurans in Environmental Matrices

Specific quantitative data for the this compound congener is notably scarce in publicly available environmental monitoring literature. Most studies focus on the highly toxic 2,3,7,8-substituted congeners and report concentrations as a total toxic equivalency (TEQ), which does not reflect the concentration of individual, less-toxic congeners like 4-CDF.

The tables below present available data for the broader homolog group of monochlorodibenzofurans (MCDFs) or total polychlorinated dibenzofurans (PCDFs) as a proxy to indicate potential environmental concentrations.

Table 1: Occurrence of PCDFs in Air and Water

| Matrix | Pollutant | Concentration Range | Location/Comments |

| Air | Total PCDD/Fs | 1 - 52 fg WHO-TEQ/m³ (particulate) | Urban air, Manizales, Colombia. Comparable to larger cities.[4] |

| Total PCDD/Fs | 0.2 pg/m³ | Quantifiable concentration limit for ambient air monitoring methods.[2] | |

| Water | Monochlorodibenzofuran | Detected, concentration not specified | Tap water in one region of Japan, formed by reaction of dibenzofuran with chlorine.[5] |

| Total PCDD/Fs | Not detected (below LODs) | River water, snow, raw drinking water, and tap water in a South Korean study.[6] |

Table 2: Occurrence of PCDFs in Soil and Sediment

| Matrix | Pollutant | Concentration Range | Location/Comments |

| Soil | Total PCDD/Fs | 0.31 - 53.05 ng TEQ/kg dw | Daliao River Basin, China. Higher levels found in paddy soils.[7] |

| Total PCDD/Fs | 6 - 1911 ng I-TEQ/kg dw | Vicinity of a municipal solid waste incinerator, UK. Median of 32 ng I-TEQ/kg.[6] | |

| Total PCDD/Fs | 0.34 - 20 ng/kg TEQ dw | Industrial and residential areas in South Africa.[8] | |

| Sediment | Total PCDD/Fs | 0.28 - 29.01 ng TEQ/kg dw | Daliao River Basin, China.[7] |

| Total PCDD/Fs | 1000 - 6000 pg/g (total); 6 - 35 pg/g (TEQ) | Niagara River, Canada. Ambient background levels.[9] | |

| Total PCDD/Fs | 0.12 - 32 ng/kg TEQ dw | Industrial and associated residential areas in South Africa.[8] |

Table 3: Occurrence of PCDFs in Biota

| Matrix | Pollutant | Concentration Range | Comments |

| Fish Tissue | Total PCDD/Fs | Detected in 81% of predator fish and 99% of bottom-dwellers. | National study of U.S. lakes and reservoirs.[10] |